1-Iodo-2-(methoxymethyl)penta-1,4-diene
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Overview
Description
1-Iodo-2-(methoxymethyl)penta-1,4-diene is a chemical compound with the molecular formula C7H11IO It is characterized by the presence of an iodine atom, a methoxymethyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(methoxymethyl)penta-1,4-diene typically involves the iodination of a suitable precursor. One common method is the reaction of 1,4-pentadiene with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(methoxymethyl)penta-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Addition Reactions: The conjugated diene system can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents.
Addition Reactions: Reactions with hydrogen halides (e.g., HBr) are typically carried out at low temperatures to favor kinetic control.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of azido, cyano, or organometallic derivatives.
Addition Reactions: Formation of 1,2- and 1,4-addition products with halogen atoms.
Oxidation Reactions: Formation of aldehydes or carboxylic acids from the methoxymethyl group.
Scientific Research Applications
1-Iodo-2-(methoxymethyl)penta-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(methoxymethyl)penta-1,4-diene involves its interaction with various molecular targets and pathways:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center.
Addition Reactions: The conjugated diene system undergoes protonation, forming resonance-stabilized carbocations that can be attacked by electrophiles.
Oxidation Reactions: The methoxymethyl group is oxidized through the transfer of electrons to the oxidizing agent.
Comparison with Similar Compounds
1-Iodo-2-(methoxymethyl)penta-1,4-diene can be compared with other similar compounds such as:
1-Iodo-2-(methoxymethyl)benzene: Similar in structure but with a benzene ring instead of a diene system.
1-Iodo-2-(methoxymethyl)butadiene: Similar in structure but with a shorter carbon chain.
1-Iodo-2-(methoxymethyl)hexadiene: Similar in structure but with a longer carbon chain.
Properties
CAS No. |
89779-45-3 |
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Molecular Formula |
C7H11IO |
Molecular Weight |
238.07 g/mol |
IUPAC Name |
1-iodo-2-(methoxymethyl)penta-1,4-diene |
InChI |
InChI=1S/C7H11IO/c1-3-4-7(5-8)6-9-2/h3,5H,1,4,6H2,2H3 |
InChI Key |
BDQWCEDJCWTYTC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=CI)CC=C |
Origin of Product |
United States |
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